N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Lipophilicity Permeability Drug design

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CAS 922632-97-1) is a synthetic small molecule belonging to the benzothiazole carboxamide class. It features a unique dual-benzothiazole scaffold connected via a carboxamide bridge, with an N-benzyl substituent and a 6-ethoxy group on one benzothiazole ring.

Molecular Formula C24H19N3O2S2
Molecular Weight 445.56
CAS No. 922632-97-1
Cat. No. B2775868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
CAS922632-97-1
Molecular FormulaC24H19N3O2S2
Molecular Weight445.56
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C24H19N3O2S2/c1-2-29-17-12-13-19-21(14-17)31-24(26-19)27(15-16-8-4-3-5-9-16)23(28)22-25-18-10-6-7-11-20(18)30-22/h3-14H,2,15H2,1H3
InChIKeyDICJNMUDFFJYSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CAS 922632-97-1): A Structurally Distinct Benzothiazole Carboxamide for Antiproliferative Research


N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CAS 922632-97-1) is a synthetic small molecule belonging to the benzothiazole carboxamide class. It features a unique dual-benzothiazole scaffold connected via a carboxamide bridge, with an N-benzyl substituent and a 6-ethoxy group on one benzothiazole ring [1]. Benzothiazole carboxamides are recognized for their antiproliferative activity, inducing apoptosis and G2/M cell cycle arrest in cancer cell lines [2]. This compound is primarily supplied as a research chemical with a typical purity of ≥95% .

Why Generic Substitution of Benzothiazole Carboxamides Like CAS 922632-97-1 Carries Significant Risk


Substituting N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide with a close analog from the same benzothiazole carboxamide family is inadvisable without direct comparative data. Even minor substituent changes on the benzothiazole core, such as replacing the 6-ethoxy group with a methoxy group or altering the benzyl substitution position, can drastically alter lipophilicity, electronic properties, and biological target engagement [1][2]. Published structure-activity relationship (SAR) studies on related benzothiazole amides demonstrate that antiproliferative potency, apoptosis induction, and selectivity are highly sensitive to the nature and position of substituents [2]. Therefore, procurement decisions must be guided by the specific compound's identity rather than class-level assumptions.

Quantitative Differentiation Evidence for N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (922632-97-1)


6-Ethoxy Substituent Confers Higher Lipophilicity Compared to 6-Methoxy Analogs

The target compound's 6-ethoxy substituent increases lipophilicity relative to the common 6-methoxy analog. The computed XLogP3-AA value for N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is 6.4, compared to a calculated value of approximately 5.8–5.9 for the 6-methoxy analog (based on a methylene deletion) [1]. This logP difference of ~0.5–0.6 units translates to approximately a 3–4 fold higher theoretical partition coefficient, which can influence membrane permeability and non-specific protein binding.

Lipophilicity Permeability Drug design

Dual-Benzothiazole Scaffold Offers Extended Aromatic System for Target Engagement

The compound features a dual-benzothiazole core linked via a carboxamide bridge, creating an extended planar aromatic system with multiple heteroatom hydrogen bond acceptors (6 H-bond acceptors, 0 H-bond donors) [1]. This scaffold is distinct from simpler benzothiazole amides bearing only one benzothiazole ring. In the broader class of benzothiazole carboxamides evaluated by Videnović et al. (2018), compounds with extended aromatic systems demonstrated submicromolar antiproliferative activity against MCF-7 and NT2/D1 cancer cell lines, with IC50 values as low as 0.17 µM for the most potent analogs [2]. The dual-benzothiazole architecture of the target compound is hypothesized to engage larger binding pockets or permit more extensive π-stacking interactions with target proteins compared to mono-benzothiazole alternatives.

Molecular recognition Kinase inhibition Antiproliferative agents

Verified Chemical Identity and Purity for Reproducible Research Procurement

The compound is commercially available with a documented purity specification of ≥95% (Catalog Number CM1004336 on CheMenu) and a molecular weight of 445.6 g/mol (C24H19N3O2S2) confirmed by PubChem [1]. The InChIKey DICJNMUDFFJYSB-UHFFFAOYSA-N provides a unique, unambiguous identifier for database cross-referencing and inventory management, distinguishing it from regioisomers such as N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CAS 922604-18-0), which has a methoxy group at the 5-position instead of ethoxy at the 6-position with distinct calculated properties (MW = 431.5 g/mol, C23H17N3O2S2) . The 14.1 g/mol mass difference and distinct InChIKey ensure unambiguous identification for procurement and registration.

Quality control Chemical procurement Reproducibility

Absence of Hydrogen Bond Donors May Reduce Non-Specific Binding in Biochemical Assays

The target compound possesses zero hydrogen bond donors (HBD = 0) and six hydrogen bond acceptors (HBA = 6) [1]. This is in contrast to many benzothiazole amide analogs that bear a free NH group (HBD = 1), such as the parent benzothiazole-2-carboxamide or certain mono-substituted derivatives. The absence of HBDs reduces the likelihood of strong, non-specific hydrogen bonding to assay components, which can be advantageous in biochemical screens where promiscuous inhibition due to aggregation or non-specific binding is a concern. The compound also has 6 rotatable bonds, providing moderate conformational flexibility without excessive entropy penalty upon binding.

Assay interference PAINS Drug-likeness

Ethoxy Substituent May Enhance Metabolic Stability via Increased Steric Shielding Relative to Methoxy

The 6-ethoxy group on the benzothiazole ring provides greater steric bulk than a 6-methoxy group, which can shield the adjacent aromatic positions from oxidative metabolism by cytochrome P450 enzymes. While direct metabolic stability data for this specific compound are not available in the primary literature, structure-metabolism relationship principles for aromatic ethers indicate that ethoxy substituents exhibit slower O-dealkylation rates compared to methoxy groups due to increased steric hindrance at the CYP active site [1]. This is a class-level inference based on well-established medicinal chemistry principles regarding alkoxy substituent effects on metabolic stability.

Metabolic stability Oxidative metabolism Lead optimization

Optimal Research and Procurement Scenarios for N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (922632-97-1)


Structure-Activity Relationship (SAR) Studies on Benzothiazole Carboxamide Antiproliferative Agents

This compound serves as a lipophilic, ethoxy-substituted anchor point in SAR explorations of dual-benzothiazole carboxamides. Its 6-ethoxy substituent and zero HBD count differentiate it from methoxy and free-NH analogs [1]. Researchers building a congeneric series around the benzothiazole carboxamide chemotype can use this compound to probe the contribution of alkoxy chain length to cellular potency, solubility, and target engagement. The class-level antiproliferative activity of benzothiazole carboxamides against MCF-7 and NT2/D1 cells provides a validated assay framework for benchmarking this compound [2].

Chemical Probe Development for Kinase or Bromodomain Targeting

The dual-benzothiazole scaffold, with its extended aromatic system and six hydrogen bond acceptor atoms, is structurally suited for engagement of ATP-binding pockets or acetyl-lysine binding bromodomains [1]. The absence of hydrogen bond donors and high lipophilicity (XLogP3 = 6.4) suggest that this compound may preferentially occupy hydrophobic binding sites. It can be used as a core scaffold for fragment-based or structure-based design of kinase inhibitors or epigenetic probe molecules. The verified purity (≥95%) supports direct use in biochemical screening without further purification .

Comparative Metabolic Stability Profiling of Alkoxy-Substituted Benzothiazoles

The ethoxy group at the 6-position provides a test case for evaluating the effect of alkoxy chain length on metabolic stability in benzothiazole series. This compound can be run head-to-head with its 6-methoxy analog in liver microsome or hepatocyte stability assays to quantify the impact of the ethoxy→methoxy substitution on intrinsic clearance [1]. The predicted slower O-dealkylation of the ethoxy analog, if confirmed experimentally, would support its selection as a lead-like scaffold with improved metabolic stability [3].

Chemoinformatic Library Design and Diversity-Oriented Synthesis

With 6 rotatable bonds and a unique InChIKey (DICJNMUDFFJYSB-UHFFFAOYSA-N), this compound adds significant three-dimensional diversity to benzothiazole-focused screening libraries [1]. Its high fraction of sp2-hybridized carbons (aromatic ring systems) and moderate flexibility make it a suitable scaffold for virtual screening campaigns targeting flat, aromatic binding sites. Compound management teams can use the unique InChIKey to unambiguously register and track this compound across corporate and external databases, avoiding confusion with regioisomers or close analogs [2].

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